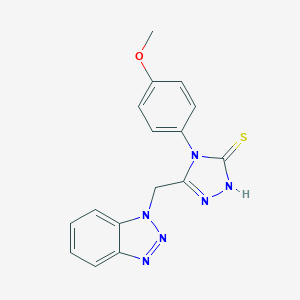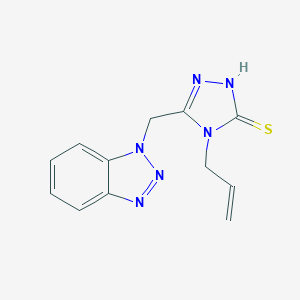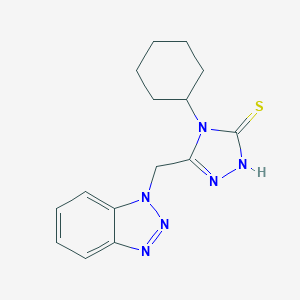![molecular formula C26H22N6OS B292670 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a variety of ways. In
科学的研究の応用
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone has a wide range of potential applications in scientific research. This compound has been studied for its ability to interact with biological systems, including its potential as a therapeutic agent for various diseases. Additionally, this compound has been used as a research tool to study the biochemical and physiological effects of various compounds and pathways.
作用機序
The mechanism of action of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone is not fully understood, but it is believed to interact with various biological pathways and systems. This compound has been shown to have an impact on the immune system, as well as on various signaling pathways in cells. Additionally, this compound has been studied for its potential to interact with various receptors in the body.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone has a variety of biochemical and physiological effects. This compound has been shown to have an impact on inflammation, oxidative stress, and cell signaling pathways. Additionally, this compound has been studied for its potential to interact with various receptors in the body, including GABA receptors.
実験室実験の利点と制限
One advantage of using 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone in lab experiments is its ability to interact with biological systems in a variety of ways. This compound has been shown to have an impact on inflammation, oxidative stress, and cell signaling pathways, making it a valuable tool for studying these processes. Additionally, this compound has been studied for its potential to interact with various receptors in the body, making it useful for studying the effects of various compounds on these receptors.
One limitation of using 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone in lab experiments is its complex synthesis process. This can make it challenging to produce high-quality samples for scientific research. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone. One area of interest is the potential therapeutic applications of this compound for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its impact on various biological systems. Future research could also focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Finally, this compound could be used as a research tool to study the effects of various compounds and pathways on the immune system, signaling pathways, and other biological systems.
合成法
The synthesis of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone involves a multi-step process that requires specialized equipment and expertise. The synthesis typically involves the use of various reagents and solvents to create the desired chemical structure. While the synthesis process can be challenging, it has been successfully completed by many researchers and has resulted in the production of high-quality samples for scientific research.
特性
分子式 |
C26H22N6OS |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H22N6OS/c1-2-16-31-25(17-32-23-11-7-6-10-22(23)27-30-32)28-29-26(31)34-18-24(33)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h2-15H,1,16-18H2 |
InChIキー |
AMRXMBVUTPLZLI-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CN4C5=CC=CC=C5N=N4 |
正規SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CN4C5=CC=CC=C5N=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)





![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)